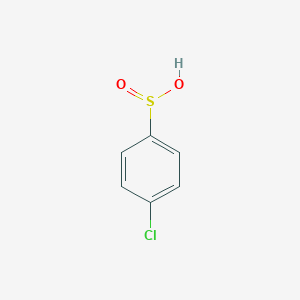

4-Chlorobenzenesulfinic acid

Description

BenchChem offers high-quality 4-Chlorobenzenesulfinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chlorobenzenesulfinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chlorobenzenesulfinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO2S/c7-5-1-3-6(4-2-5)10(8)9/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOQYAMDZQAEDLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024768 | |

| Record name | 4-Chlorobenzenesulphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100-03-8 | |

| Record name | 4-Chlorobenzenesulfinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorobenzenesulfinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfinic acid, 4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlorobenzenesulphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-chlorobenzenesulphinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROBENZENESULFINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RK78NW65EY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: 4-Chlorobenzenesulfinic Acid (CAS 100-03-8)

Topic: 4-Chlorobenzenesulfinic Acid (CAS 100-03-8) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Critical Synthon for Sulfone and Sulfoximine Architectures [1]

Executive Summary

4-Chlorobenzenesulfinic acid (CAS 100-03-8) is a versatile organosulfur building block distinguished by its ambident nucleophilicity and redox activity.[1] While often overshadowed by its sulfonyl chloride precursor, the sulfinic acid moiety offers a unique gateway to sulfones (via S-alkylation), sulfonamides (via oxidative amination), and sulfoximines (a rapidly emerging pharmacophore in modern drug discovery).[1] This guide synthesizes the physicochemical profile, industrial-grade synthetic protocols, and mechanistic insights required to utilize this reagent effectively in medicinal chemistry campaigns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The stability of the free acid is limited; it is prone to disproportionation and oxidation. Consequently, it is frequently generated in situ or isolated as its stable sodium salt (Sodium 4-chlorobenzenesulfinate, CAS 14752-66-0).[1]

| Property | Data | Commentary |

| CAS Number | 100-03-8 | Free acid form.[1] |

| Molecular Formula | C₆H₅ClO₂S | MW: 176.62 g/mol .[1] |

| Appearance | White crystalline solid | Often degrades to a slight yellow upon oxidation.[1] |

| Melting Point | 99–100 °C (dec.)[1] | Decomposes near MP; sodium salt is stable >300 °C. |

| Acidity (pKa) | ~ 1.8 – 2.1 (Estimated) | More acidic than carboxylic acids; exists as the sulfinate anion at physiological pH.[1] |

| Solubility | Water (Hot), Ethanol, Acetone | Sodium salt is highly water-soluble; free acid precipitates at low pH.[1] |

| Stability | Air-sensitive (slow oxidation) | Critical: Store under inert atmosphere or as the sodium salt to prevent conversion to 4-chlorobenzenesulfonic acid.[1] |

Synthetic Routes & Mechanistic Insights

The most robust route to 4-chlorobenzenesulfinic acid is the reduction of 4-chlorobenzenesulfonyl chloride . This method is preferred over Grignard-SO₂ insertion due to the low cost of starting materials and scalability.

Mechanism of Formation

The transformation involves a nucleophilic attack by the sulfite dianion (

Figure 1: Reductive synthesis pathway from sulfonyl chloride to sulfinate.

Validated Experimental Protocol

Objective: Synthesis of Sodium 4-chlorobenzenesulfinate (Stable Precursor).

Reagents:

-

4-Chlorobenzenesulfonyl chloride (1.0 eq)[1]

-

Sodium sulfite (

, 2.0 eq)[1][2] -

Sodium bicarbonate (

, 2.0 eq)[1][2] -

Solvent: Water (or Water/Ethanol 4:1 for solubility)[1]

Step-by-Step Procedure:

-

Preparation: Dissolve

(25.2 g, 200 mmol) and -

Addition: Add 4-chlorobenzenesulfonyl chloride (21.1 g, 100 mmol) portion-wise over 30 minutes. Note: Vigorous stirring is essential as the sulfonyl chloride melts/disperses.

-

Reaction: Maintain temperature at 60–70 °C for 3–4 hours. The solution should become clear as the sulfonyl chloride is consumed.

-

Workup (Salt Isolation): Cool the mixture to 0 °C. The sodium salt may precipitate (salting out). If not, evaporate water under reduced pressure to dryness.

-

Purification: Extract the solid residue with boiling ethanol (the inorganic salts

/ -

Crystallization: Cool the ethanol filtrate to yield white crystalline sodium 4-chlorobenzenesulfinate.

-

Acidification (Optional): To obtain the free acid, dissolve the salt in minimal water and acidify with cold 1M HCl.[1] Filter the precipitate immediately and dry under vacuum.

Reactivity & Application Workflows

The Ambident Nucleophile Challenge

Sulfinates are ambident nucleophiles , possessing two reactive sites: the soft Sulfur (S) and the hard Oxygen (O).[1]

-

S-Alkylation (Thermodynamic Control): Favored by soft electrophiles (alkyl halides like methyl iodide, benzyl bromide) and polar aprotic solvents.[1] Yields Sulfones .

-

O-Alkylation (Kinetic Control): Favored by hard electrophiles (diazomethane, triethyloxonium tetrafluoroborate) or specific hard leaving groups.[1] Yields Sulfinic Esters .[1]

Medicinal Chemistry Insight: For drug development, the sulfone motif is the primary target. Therefore, reaction conditions are optimized to maximize S-alkylation (use of polar solvents like DMF or Ethanol/Water).[1]

Figure 2: Divergent reactivity of the sulfinate anion.[1] S-alkylation is the standard route for sulfone synthesis.

Case Study: Synthesis of Sulfone-Based Scaffolds

A standard application is the synthesis of Ethyl 2-((4-chlorophenyl)sulfonyl)acetate , a precursor for substituted sulfones.[1]

Protocol:

-

Suspend Sodium 4-chlorobenzenesulfinate (1.0 eq) in DMF.

-

Add Ethyl chloroacetate (1.1 eq).

-

Heat to 80 °C for 4 hours.

-

Pour into ice water. The product precipitates as a solid due to the hydrophobic 4-chlorophenyl group.

-

Yield: Typically 85–95%.[1]

-

Mechanistic Note: The electron-withdrawing chlorine atom on the benzene ring stabilizes the sulfinate but also slightly reduces nucleophilicity compared to toluene derivatives, requiring slightly higher temperatures.

Emerging Applications: Sulfoximines

Beyond sulfones, 4-chlorobenzenesulfinic acid is a key precursor for Sulfoximines (e.g., via the SulfoxFluor reagent).[1] Sulfoximines are increasingly used as bioisosteres for sulfones in drug candidates (e.g., Pan-CDK inhibitors) due to their improved solubility and metabolic stability.[1]

Workflow:

-

Oxidative Imination: 4-Chlorobenzenesulfinic acid + Chloramine-T

Sulfonimidoyl intermediate.[1] -

Fluorination: Conversion to the sulfonimidoyl fluoride (SulfoxFluor analog).[1]

-

Coupling: Reaction with amines/nucleophiles to build complex drug scaffolds.[1]

Handling, Stability & Safety (E-E-A-T)

-

Oxidation Risk: Sulfinic acids slowly oxidize to sulfonic acids (

) in air.[1] Test: A melting point depression or increased water solubility often indicates oxidation.[1] -

Disproportionation: Upon heating in acidic media without a nucleophile, sulfinic acids disproportionate into thiosulfonates (

) and sulfonic acids.[1] Prevention: Keep the reaction medium basic (pH > 8) until the electrophile is added. -

Safety: The free acid is corrosive and an irritant. The sodium salt is generally safer but should be handled as a chemical irritant.[1]

References

-

Org. Synth. 1921, 1, 49. Benzenesulfonyl chloride. (Foundational method for sulfonyl chloride synthesis).[1]

- Journal of Medicinal Chemistry.Sulfone Bioisosteres in Drug Discovery. (Context on sulfone utility).

-

Organic Process Research & Development. Scalable Synthesis of SulfoxFluor from Sulfinates. (Modern application in sulfoximine synthesis). [1]

-

PrepChem. Synthesis of sodium p-chlorobenzenesulfinate. (Specific protocol validation).

-

Sigma-Aldrich. Safety Data Sheet: 4-Chlorobenzenesulfinic acid. (Safety data).

Sources

Technical Guide: Synthesis Pathways for 4-Chlorobenzenesulfinic Acid

Executive Summary

4-Chlorobenzenesulfinic acid is a pivotal intermediate in the synthesis of sulfones, sulfonamides, and pharmaceutical active ingredients (APIs). Its dual reactivity—acting as a nucleophile (at sulfur) and an electrophile (in the presence of oxidants)—makes it versatile but chemically labile.

This guide details three distinct synthesis pathways, ranked by their application utility:

-

Aqueous Sulfite Reduction: The industrial "gold standard" for scalability and cost-efficiency.

-

Palladium-Catalyzed Sulfination (DABSO): A modern, high-precision route for complex substrates.

-

Organometallic Insertion (Grignard): A classical anhydrous route for laboratory-scale synthesis from aryl halides.

Part 1: Strategic Pathway Selection

Before selecting a protocol, researchers must evaluate the substrate tolerance and scale. The following decision matrix visualizes the optimal pathway selection.

Figure 1: Decision matrix for selecting the synthesis pathway based on starting material availability and scale.

Part 2: The Gold Standard – Sulfite Reduction

Best for: Multi-gram to kilogram scale synthesis. Starting Material: 4-Chlorobenzenesulfonyl chloride.[1][2]

This method utilizes the nucleophilic potential of the sulfite ion (

Mechanistic Insight

The reaction is a nucleophilic substitution at the sulfur atom. The key to success is maintaining a slightly alkaline pH to neutralize the HCl generated, preventing the acid-catalyzed disproportionation of the product, while avoiding high pH which would hydrolyze the starting material to the sulfonic acid.

Protocol (Self-Validating System)

Reagents:

-

4-Chlorobenzenesulfonyl chloride (1.0 eq)

-

Sodium sulfite (

) (2.0 - 2.5 eq) -

Sodium bicarbonate (

) (1.5 eq) – Critical for pH buffering -

Water (Solvent)[3]

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring is insufficient for slurries), dissolve sodium sulfite and sodium bicarbonate in water at 50°C.

-

Addition: Add 4-chlorobenzenesulfonyl chloride portion-wise over 30 minutes.

-

Checkpoint: Monitor internal temperature. Exotherms indicate reaction progress. Do not exceed 70°C to prevent over-reduction or hydrolysis.

-

-

Reaction: Stir at 60-65°C for 2-4 hours. The heterogeneous mixture should become a clear homogeneous solution as the sulfonyl chloride (insoluble) converts to the sodium sulfinate (soluble).

-

Filtration: Cool to room temperature. Filter off any unreacted solids (impurities).

-

Acidification (Critical Step):

-

Cool the filtrate to 0-5°C in an ice bath.

-

Slowly acidify with concentrated HCl to pH 1-2.

-

Observation: The free sulfinic acid will precipitate as a white solid.

-

-

Isolation: Filter immediately. Wash with ice-cold water.[4][5]

-

Drying: Dry in a vacuum desiccator over

. Do not use heat, as this accelerates disproportionation.[6]

Yield Expectation: 75-85%

Part 3: The Modern Precision Route – Pd-Catalyzed Sulfination (DABSO)

Best for: Late-stage functionalization, drug discovery, and complex scaffolds. Starting Material: 4-Chloro-1-iodobenzene (or bromide).

This method uses DABSO (DABCO-bis(sulfur dioxide)), a solid, stable surrogate for gaseous

Mechanism

The reaction proceeds via a Palladium(0) catalytic cycle:

-

Oxidative Addition: Pd(0) inserts into the Ar-I bond.

-

Ligand Exchange/Insertion:

(released from DABSO) coordinates and inserts into the Pd-Ar bond. -

Reductive Elimination: Formation of the metal sulfinate.

Figure 2: Catalytic cycle for DABSO-mediated sulfination.

Protocol

Reagents:

-

4-Chloro-1-iodobenzene (1.0 eq)

-

DABSO (0.6 eq)

- (5 mol%)

-

Ligand (e.g., CataCXium A or

) (7.5 mol%) -

Triethylamine (

) (3.0 eq) -

Isopropyl Alcohol (IPA) (Solvent)

Methodology:

-

Setup: Charge a reaction vial with the aryl iodide, DABSO, Pd catalyst, and ligand.

-

Inert Atmosphere: Evacuate and backfill with Argon (3 cycles). Oxygen sensitivity is moderate, but exclusion ensures catalyst longevity.

-

Solvent Addition: Add degassed IPA and triethylamine via syringe.

-

Reaction: Heat to 75°C for 12-16 hours.

-

Workup: The product is often the ammonium salt. To isolate the acid, evaporate solvent, redissolve in water, wash with DCM (removes organics), and acidify the aqueous layer as in Route A.

Part 4: Classical Organometallic Route (Grignard)

Best for: Labs with established anhydrous workflows lacking Pd-catalysts. Starting Material: 1-Bromo-4-chlorobenzene.

Protocol Nuances

The reaction of a Grignard reagent with

Methodology:

-

Grignard Formation: React 1-bromo-4-chlorobenzene with Mg turnings in anhydrous THF/Ether to form 4-chlorophenylmagnesium bromide.

-

Note: The chlorine at the 4-position is stable to Mg under standard reflux conditions.

-

-

Sulfination: Cool the Grignard solution to -20°C.

-

Gas Addition: Bubble dry

gas (or add a saturated solution of-

Control: An excess of

prevents the Grignard reagent from attacking the formed sulfinate salt (which would yield the sulfone).

-

-

Hydrolysis: Quench with dilute HCl. The sulfinic acid precipitates or is extracted into ethyl acetate.

Part 5: Stability, Handling, and Analytics

The Disproportionation Trap

Sulfinic acids are inherently unstable. Upon standing, especially in the presence of acid or heat, they disproportionate into a sulfonic acid and a thiosulfonate ester.

Reaction:

Storage Recommendation:

-

Short Term (<1 week): Store as the free acid at -20°C under inert gas.

-

Long Term: Convert to the Sodium Salt (Sodium 4-chlorobenzenesulfinate).[4] The salt is indefinitely stable at room temperature.

Analytical Characterization Data

| Parameter | Specification | Notes |

| Appearance | White crystalline solid | Yellowing indicates decomposition. |

| Melting Point | 98-100°C (dec.) | Decomposes near MP. |

| 1H NMR | The acidic proton (-SO2H ) is exchangeable and broad. | |

| IR Spectroscopy | 1090, 1050 cm | Characteristic S=O stretching bands. |

References

-

Organic Syntheses , Coll.[6][7] Vol. 1, p. 492 (1941); Vol. 8, p. 100 (1928). Reduction of Sulfonyl Chlorides to Sulfinic Acids.[7]

-

Willis, M. C., et al. (2014). Palladium-Catalyzed Synthesis of Ammonium Sulfinates from Aryl Halides and a Sulfur Dioxide Surrogate.[8][9][10] Angewandte Chemie International Edition.[8]

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical. (Standard reference for Grignard/SO2 protocols).

-

PrepChem. Synthesis of sodium p-chlorobenzenesulfinate.

-

PubChem. 4-Chlorobenzenesulfinic acid Compound Summary.

Sources

- 1. 4-chlorobenzene-1-sulfonyl azide synthesis - chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. youtube.com [youtube.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Palladium-catalyzed synthesis of ammonium sulfinates from aryl halides and a sulfur dioxide surrogate: a gas- and reductant-free process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides [organic-chemistry.org]

- 10. Palladium(II)-catalyzed synthesis of sulfinates from boronic acids and DABSO: a redox-neutral, phosphine-free transformation | Department of Chemistry [chem.web.ox.ac.uk]

Technical Monograph: 4-Chlorobenzenesulfinic Acid (4-CBSA)

Executive Summary

4-Chlorobenzenesulfinic acid (4-CBSA) is a pivotal organosulfur intermediate (

This guide provides a rigorous technical analysis of 4-CBSA, detailing its historical genesis, chemical architecture, validated synthesis protocols, and critical handling requirements to prevent disproportionation.

Historical Genesis & Chemical Identity

Discovery and Early Synthesis

The chemistry of arenesulfinic acids emerged in the late 19th century, pioneered by Robert Otto (1868) and August Michaelis (1873) . While benzene- and toluenesulfinic acids were the primary focus of early structural studies, the 4-chloro derivative appeared shortly thereafter as halogenated aromatics became available from the dye industry.

Early syntheses relied on the reduction of 4-chlorobenzenesulfonyl chloride using zinc dust in ethanol or water. This method, while effective, was often plagued by over-reduction to the thiol (

Chemical Architecture

4-CBSA is an amphoteric sulfur species. The sulfur atom exists in the +4 oxidation state, possessing a lone pair that confers nucleophilicity, while the sulfinyl group (

| Property | Value / Description | Note |

| CAS Number | 100-03-8 | |

| Formula | ||

| Molecular Weight | 176.62 g/mol | |

| pKa | ~1.5 – 2.0 (Estimated) | Stronger acid than benzoic acid ( |

| Bond Length (S-O) | ~1.5 Å | Intermediate between S-O single and double bond character. |

| Geometry | Pyramidal at Sulfur | Chiral at sulfur, though rapid inversion/proton exchange occurs in solution. |

Stability & Reactivity Profile (Critical)

The most critical technical challenge in handling 4-CBSA is its inherent instability under acidic conditions. It undergoes acid-catalyzed disproportionation (auto-redox) to form the corresponding thiosulfonate and sulfonic acid.[2]

The Disproportionation Mechanism

This reaction is second-order with respect to the sulfinic acid concentration.[3] It is self-validating: as the reaction proceeds, sulfonic acid is produced, increasing the acidity and accelerating the decomposition.[2]

Figure 1: Acid-catalyzed disproportionation of 4-chlorobenzenesulfinic acid.

Storage Protocol: To prevent this, 4-CBSA is best stored as its sodium salt (Sodium 4-chlorobenzenesulfinate) , which is stable at room temperature. The free acid should be generated in situ or stored under inert atmosphere at -20°C.

Validated Synthesis Protocols

Method A: Sodium Sulfite Reduction (Green & Scalable)

This is the preferred modern method due to high atom economy, absence of heavy metal waste (unlike Zn reduction), and scalability.

Mechanism: Nucleophilic attack of sulfite (

Protocol:

-

Reagents: 4-Chlorobenzenesulfonyl chloride (1.0 eq), Sodium Sulfite (

, 2.0 eq), Sodium Bicarbonate ( -

Procedure:

-

Dissolve

and -

Add 4-chlorobenzenesulfonyl chloride portion-wise over 30 minutes.

-

Maintain temperature at 70–80°C for 3–4 hours. pH should remain slightly alkaline (pH 8–9).

-

Work-up: Cool to 0°C. Acidify carefully with conc. HCl to pH 1–2. The free sulfinic acid precipitates immediately as a white solid.

-

Filtration: Filter rapidly and wash with ice-cold water. Dry under vacuum over

.

-

-

Yield: Typically 80–90%.

Method B: Zinc Dust Reduction (Historical/Radical)

Useful for generating zinc sulfinates directly, which are excellent radical precursors for heterocycle functionalization (e.g., Baran diversification).

Protocol:

-

Reagents: 4-Chlorobenzenesulfonyl chloride (1.0 eq), Zinc Dust (2.0 eq), Water/Acetone (1:1).

-

Procedure:

-

Suspend Zinc dust in water/acetone at room temperature.

-

Add sulfonyl chloride dropwise (exothermic reaction).

-

Stir vigorously for 2 hours. The grey zinc powder will be consumed/replaced by white zinc salts.

-

Work-up: Filter off excess zinc. The filtrate contains the Zinc sulfinate. To isolate the acid, acidify the filtrate with HCl and extract/precipitate.

-

Modern Applications in Drug Discovery

Palladium-Catalyzed Desulfitative Cross-Coupling

4-CBSA serves as a "masked" aryl nucleophile. Under Pd-catalysis, the sulfinyl group is extruded as

-

Advantage: Avoids the use of unstable organometallics (Grignard/Lithium) and toxic organostannanes.

-

Key Reference: Org. Lett. 2021, 23, 9, 3359–3364 (Sulfinylation of Arylborons).

Figure 2: Mechanism of Pd-catalyzed desulfitative coupling using 4-CBSA.

Synthesis of Sulfones (Dapsone Analogs)

4-CBSA reacts with alkyl halides (S-alkylation) or electron-deficient alkenes (Michael Addition) to form sulfones. This is critical in the synthesis of Dapsone analogs (leprosy/dermatitis treatment) and modern non-steroidal anti-inflammatory drugs (NSAIDs).

Protocol (Michael Addition):

-

Reactants: 4-CBSA + Vinyl Ketone/Acrylate.

-

Conditions: Ethanol/Water, rt, no catalyst required (or mild base).

-

Outcome: Quantitative formation of

-sulfonyl ketones.

References

- Otto, R. (1868). "Ueber die Benzolsulfinsäure." Annalen der Chemie und Pharmacie, 145(1), 10-27. (Foundational discovery of arenesulfinic acids).

- Michaelis, A. (1873). "Ueber die Constitution der Sulfinsäuren." Berichte der deutschen chemischen Gesellschaft, 6(1).

-

M. T. Chen et al. (2021). "Palladium-Catalyzed Sulfinylation of Aryl- and Alkenylborons with Sulfinate Esters." Organic Letters, 23(9), 3359–3364. Link

-

K. Fujiwara et al. (2010). "Practical Synthesis of Zinc Sulfinate Reagents for Radical Functionalization." Journal of the American Chemical Society. (Modern Zinc reduction protocol).[4]

-

ChemicalBook. (2025).[4] "Benzenesulfinic acid pKa and Properties." Link

-

PubChem. (2025).[5][6] "4-Chlorobenzenesulfonic acid Data." Link

Sources

- 1. Phenylsulfinic acid - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzenesulfinic acid | C6H6O2S | CID 12057 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Preliminary Investigation of 4-Chlorobenzenesulfinic Acid Reactivity: A Technical Guide for Researchers

This guide offers an in-depth exploration of the reactivity of 4-chlorobenzenesulfinic acid, a versatile intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural outlines to provide a foundational understanding of the causality behind experimental choices, ensuring both technical accuracy and field-proven insights.

Introduction: The Dual Nature of 4-Chlorobenzenesulfinic Acid

4-Chlorobenzenesulfinic acid, and more commonly its stable sodium salt, sodium 4-chlorobenzenesulfinate, serves as a pivotal building block in synthetic chemistry. Its utility stems from the intermediate oxidation state of the sulfur atom, which allows it to act as both a nucleophile and a precursor to electrophilic or radical species. This dual reactivity makes it a valuable reagent for forging carbon-sulfur and sulfur-nitrogen bonds, central to the synthesis of a wide array of pharmaceuticals, agrochemicals, and polymers.[1][2] The presence of the chloro-substituent on the aromatic ring further modulates its reactivity and provides a handle for subsequent cross-coupling reactions.

This guide will elucidate the core reactivity profile of 4-chlorobenzenesulfinic acid, focusing on its preparation and key transformations, thereby empowering researchers to leverage its full synthetic potential.

Physical and Chemical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its safe and effective use.

| Property | Value | Reference |

| Molecular Formula | C₆H₅ClO₂S | |

| Molecular Weight | 176.62 g/mol | |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 99-102 °C | [3] |

| Solubility | Soluble in water and polar organic solvents | |

| Stability | Prone to air oxidation, more stable as its sodium salt | [4] |

Synthesis and Handling

The most common and reliable route to 4-chlorobenzenesulfinic acid is through the reduction of the corresponding sulfonyl chloride, which is readily available from the chlorosulfonation of chlorobenzene.[5][6]

Diagram: Synthetic Pathway to Sodium 4-Chlorobenzenesulfinate

Caption: Oxidation to the corresponding sulfonic acid.

Reduction to Thiophenol

Reduction of 4-chlorobenzenesulfinic acid provides access to 4-chlorothiophenol, a valuable intermediate in its own right.

Experimental Insight: While strong reducing agents can be used, a common laboratory-scale method involves the use of a reducing agent like sodium borohydride or zinc in an acidic medium. The reaction proceeds via the reduction of the S(IV) center to the S(-II) state of the thiol.

Sulfone Formation via S-Alkylation

One of the most powerful applications of sulfinates is in the synthesis of sulfones through nucleophilic substitution with alkyl halides. [7][8]This reaction is a cornerstone of medicinal chemistry, as the sulfone moiety is a key functional group in numerous drugs.

Mechanism: The sulfinate anion acts as a potent sulfur nucleophile, attacking the electrophilic carbon of an alkyl halide to form a new C-S bond.

Diagram: Synthesis of Sulfones

Caption: Sulfone formation via S-alkylation.

Experimental Protocol: Synthesis of a 4-Chlorophenyl Alkyl Sulfone

Materials:

-

Sodium 4-chlorobenzenesulfinate

-

An appropriate alkyl halide (e.g., benzyl bromide)

-

Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Sodium iodide (catalytic amount, if using an alkyl chloride or bromide)

Procedure:

-

Dissolve sodium 4-chlorobenzenesulfinate in DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of sodium iodide (this is particularly useful when using alkyl chlorides).

-

Add the alkyl halide dropwise to the solution at room temperature.

-

Heat the reaction mixture to a temperature appropriate for the specific alkyl halide (typically 50-80 °C) and monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into water to precipitate the crude sulfone.

-

Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the pure sulfone.

Causality: The choice of a polar aprotic solvent like DMF is crucial as it effectively solvates the sodium cation, leaving the sulfinate anion more nucleophilic and accelerating the Sₙ2 reaction.

Michael Addition to α,β-Unsaturated Systems

As a soft nucleophile, the sulfinate anion can undergo conjugate addition (Michael addition) to electron-deficient alkenes, such as α,β-unsaturated ketones, esters, and nitriles. [2][9]This provides a powerful method for the formation of β-sulfonyl carbonyl compounds.

Mechanism: The reaction is initiated by the nucleophilic attack of the sulfinate on the β-carbon of the Michael acceptor, leading to the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated upon workup.

Diagram: Michael Addition of a Sulfinate

Caption: Michael addition to an electron-deficient alkene.

Industrial Relevance: A Precursor to High-Performance Polymers

Beyond its utility in fine chemical synthesis, 4-chlorobenzenesulfinic acid is a precursor to 4,4'-dichlorodiphenyl sulfone, a key monomer in the production of high-performance polysulfone (PSU) and polyethersulfone (PES) polymers. [10][11]These materials are prized for their exceptional thermal stability, chemical resistance, and mechanical strength, finding applications in aerospace, medical devices, and water treatment membranes. [12][13]

Conclusion

4-Chlorobenzenesulfinic acid is a reagent of considerable synthetic versatility. Its ability to be readily prepared and to undergo a range of transformations including oxidation, reduction, S-alkylation, and Michael addition makes it an invaluable tool for the modern synthetic chemist. A thorough understanding of its reactivity, coupled with careful handling, will undoubtedly continue to facilitate innovation in both academic and industrial research.

References

- Process for the preparation of 4- chlorobenzenesulfonyl chloride. (n.d.). Google Patents.

- Celecoxib Synthesis Intermediate p-Hydrazino Benzenesulfonamide Hydrochloride. (n.d.). Google Patents.

- An improved process for the preparation of celecoxib. (n.d.). Google Patents.

-

Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. (2021). RSC Advances. Retrieved January 30, 2026, from [Link]

-

New Celecoxib Derivatives as Anti-Inflammatory Agents. (2002). Journal of Medicinal Chemistry. Retrieved January 30, 2026, from [Link]

-

Sulfenic acid chemistry, detection and cellular lifetime. (2012). Molecular BioSystems. Retrieved January 30, 2026, from [Link]

- Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds. (n.d.). Google Patents.

-

The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. Retrieved January 30, 2026, from [Link]

-

The hemocompatibility of the modified polysulfone membrane with 4-(chloromethyl)benzoic acid and sulfonated hydroxypropyl chitosan. (2020). International Journal of Biological Macromolecules. Retrieved January 30, 2026, from [Link]

- Chlorosulfonated polysulfones and derivatives thereof. (n.d.). Google Patents.

-

Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. (2021). RSC Advances. Retrieved January 30, 2026, from [Link]

-

Alkyl sulfone synthesis by C-S coupling reactions. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

-

Michael Addition. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

- Process for preparation of celecoxib. (n.d.). Google Patents.

-

4-Methylbenzenesulfonic Acid as an Alternative Proton Conducting Functional Group for Elevated Temperature Polymer Electrolyte Membranes. (2017). Journal of Natural Sciences Research. Retrieved January 30, 2026, from [Link]

-

Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. (2024). Chemistry. Retrieved January 30, 2026, from [Link]

-

Synthesis and Polymerization of 4-Vinylbenzylphenylsulfone. (2021). Journal of Research Updates in Polymer Science. Retrieved January 30, 2026, from [Link]

-

Effects of the Applied Potential on the Performance of Polysulfone Membranes Functionalized with Sulfonated Polyether Ether Ketone Polymers. (2022). Membranes. Retrieved January 30, 2026, from [Link]

-

Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2014). Molecules. Retrieved January 30, 2026, from [Link]

-

Efficient synthesis of aliphatic sulfones by Mg mediated coupling reactions of sulfonyl chlorides and aliphatic halides. (2005). Organic & Biomolecular Chemistry. Retrieved January 30, 2026, from [Link]

- Processes for preparing 4-chlorobenzenesulfonic acid and 4,4'-dichlorodiphenyl sulfone. (n.d.). Google Patents.

-

Modern Sulfone Synthesis Focused on SO Surrogates. (2020). Baran Lab. Retrieved January 30, 2026, from [Link]

-

The Preparation of Sulfinic Acids. (1944). Chemical Reviews. Retrieved January 30, 2026, from [Link]

-

Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

-

The hydrogen atom transfer reactivity of sulfinic acids. (2017). Chemical Science. Retrieved January 30, 2026, from [Link]

-

Sulfinic Acids in Organic Synthesis: A Review of Recent Studies. (2021). Asian Journal of Organic Chemistry. Retrieved January 30, 2026, from [Link]

Sources

- 1. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis [organic-chemistry.org]

- 7. thieme-connect.com [thieme-connect.com]

- 8. Michael Addition [organic-chemistry.org]

- 9. The hemocompatibility of the modified polysulfone membrane with 4-(chloromethyl)benzoic acid and sulfonated hydroxypropyl chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US20110218357A1 - Processes for preparing 4-chlorobenzenesulfonic acid and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]

- 11. US4414368A - Chlorosulfonated polysulfones and derivatives thereof - Google Patents [patents.google.com]

- 12. iiste.org [iiste.org]

- 13. Effects of the Applied Potential on the Performance of Polysulfone Membranes Functionalized with Sulfonated Polyether Ether Ketone Polymers [mdpi.com]

Methodological & Application

synthesis of 4-chlorobenzenesulfinic acid from chlorobenzene

Application Note: Scalable Synthesis of 4-Chlorobenzenesulfinic Acid from Chlorobenzene

Executive Summary

This guide details the synthesis of 4-chlorobenzenesulfinic acid (p-chlorobenzenesulfinic acid) starting from chlorobenzene. While direct sulfinylation (Friedel-Crafts with

This pathway is preferred for drug development and research applications due to its high regioselectivity (para-isomer dominance), scalability, and the avoidance of heavy metal reductants (e.g., zinc dust), aligning with Green Chemistry principles.

Reaction Pathway & Logic

The synthesis relies on the electronic directing effects of the chlorine substituent. Chlorine is an ortho/para director but deactivating. The bulky chlorosulfonyl group favors the para position due to steric hindrance, typically yielding >90% para-selectivity.

Step 1: Chlorosulfonation

Chlorobenzene reacts with excess chlorosulfonic acid.[1][2] The excess acid serves two purposes: it acts as the solvent and shifts the equilibrium toward the sulfonyl chloride rather than the sulfonic acid.

Step 2: Reductive De-chlorination

The sulfonyl chloride is reduced to the sulfinate using sodium sulfite (

-

Mechanism:[1][2][3][4][5][6] Nucleophilic attack of the sulfite sulfur on the chlorine of the sulfonyl group (halogenophilic attack) or direct oxygen transfer, resulting in the displacement of chloride.

Pathway Visualization

Figure 1: Reaction workflow from Chlorobenzene to 4-Chlorobenzenesulfinic acid.[2] Note the critical intermediate purification step to remove sulfone byproducts.

Experimental Protocols

Safety Pre-Requisites

-

Chlorosulfonic Acid (

): Extremely corrosive. Reacts violently with water to release HCl gas and sulfuric acid. Must be handled in a fume hood with dry glassware. -

Sulfonyl Chloride: Potent lachrymator and skin irritant.

-

HCl Gas: Generated during Step 1.[1] Use a scrubber trap (NaOH solution) to neutralize exhaust gas.

Step 1: Synthesis of 4-Chlorobenzenesulfonyl Chloride

Reagents:

-

Chlorobenzene (1.0 equiv)[2]

-

Chlorosulfonic acid (3.0 - 4.0 equiv)

-

Solvent: None (Neat reaction) or Chloroform (if temp control is difficult, though neat is preferred for rate).

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a thermometer. Attach the gas outlet to an HCl scrubber.

-

Charging: Charge the flask with Chlorosulfonic acid (e.g., 350 g / ~3.0 mol). Cool the flask to 0–5°C using an ice-salt bath.

-

Addition: Add Chlorobenzene (112.5 g / 1.0 mol) dropwise over 2 hours.

-

Critical: Maintain internal temperature below 20°C .[3] Rapid addition causes exotherms that promote sulfone formation (side product).

-

-

Reaction: After addition, allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

-

Monitoring: TLC (Hexane/EtOAc 8:2) should show consumption of chlorobenzene.

-

-

Quenching (The "Drowning" Step):

-

Prepare a large beaker with 1 kg of crushed ice.

-

Slowly pour the reaction mixture onto the ice with vigorous stirring. Caution: This is highly exothermic and releases HCl fumes.

-

-

Isolation: The sulfonyl chloride will precipitate as a white/off-white solid. Filter the solid using a sintered glass funnel.

-

Purification: Wash the cake with cold water (3 x 200 mL) to remove residual sulfuric acid.

Step 2: Reduction to 4-Chlorobenzenesulfinic Acid

Reagents:

-

4-Chlorobenzenesulfonyl chloride (from Step 1)[2]

-

Sodium Sulfite (

) (2.0 equiv) -

Sodium Bicarbonate (

) or NaOH (to maintain pH 9-10)

Protocol:

-

Preparation: In a reaction flask, dissolve Sodium Sulfite (252 g, 2.0 mol) and Sodium Bicarbonate (168 g, 2.0 mol) in Water (600 mL). Heat to 70°C .

-

Reduction: Add the crude 4-Chlorobenzenesulfonyl chloride (211 g, 1.0 mol) in small portions to the stirring sulfite solution.

-

Observation: The solid chloride will dissolve as it converts to the soluble sulfinate salt.

-

Maintain temperature at 70–80°C for 2 hours.

-

-

Filtration (Clarification): If any insoluble material remains (unreacted sulfone side-product), filter the hot solution. The filtrate contains the target Sodium 4-chlorobenzenesulfinate.

-

Acidification: Cool the filtrate to 0–5°C. Slowly add concentrated HCl until pH < 2.

-

Result: The free sulfinic acid will precipitate as a white crystalline solid.

-

-

Isolation: Filter the solid immediately. Wash with ice-cold water.

-

Drying: Dry in a vacuum desiccator over

or-

Warning: Do not heat >50°C during drying; sulfinic acids are thermally unstable and can disproportionate into sulfocic acids and thiosulfonates.

-

Characterization & Data Analysis

| Parameter | Specification | Notes |

| Appearance | White crystalline powder | Yellowing indicates oxidation/decomposition. |

| Melting Point | 98–100°C | Sharp MP indicates high purity. |

| Solubility | Soluble in Ethanol, Acetone, dilute Base. | Sparingly soluble in cold water; Insoluble in Hexane. |

| IR Spectroscopy | S=O stretch @ 1000–1050 cm⁻¹ | Broad OH stretch (2400–3000 cm⁻¹) due to acidic proton. |

| Stability | Moderate | Store at 4°C. Convert to Na-salt for long-term storage. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Oily Product (Step 1) | Presence of unreacted chlorobenzene or high sulfone content. | Wash the oil with cold petroleum ether. The sulfonyl chloride should crystallize. |

| Low Yield (Step 2) | Hydrolysis of Sulfonyl Chloride to Sulfonic Acid.[2][8] | Ensure the reaction medium remains basic (pH > 8) during the sulfite addition. Sulfonic acid salts are highly water-soluble and will not precipitate upon acidification. |

| Product Discoloration | Disproportionation of Sulfinic Acid. | Avoid heating the final acid product.[10] Perform the acidification step at <5°C. |

References

-

Organic Syntheses Procedure for Sulfonyl Chlorides

- Smiles, S.; McLeish, N. (1923). "The reduction of aromatic sulphonyl chlorides". Journal of the Chemical Society, Transactions. (Classic mechanism foundation).

-

Physical Properties & Safety Data

- National Center for Biotechnology Information (2023).

-

[Link]

Sources

- 1. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]

- 2. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]

- 3. guidechem.com [guidechem.com]

- 4. chembk.com [chembk.com]

- 5. environmentclearance.nic.in [environmentclearance.nic.in]

- 6. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US6399815B2 - Process for preparing a sulfinate - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN102791679A - Method for producing 4-chlorobenzene sulphonic acid and 4,4'-dichlorodiphenylsulphone - Google Patents [patents.google.com]

- 10. 4-Chlorobenzenesulphonic Acid Manufacturer & Supplier China | Properties, Uses, Safety Data | High Purity 4-Chlorobenzenesulfonic Acid for Sale [chlorobenzene.ltd]

Strategic Utilization of 4-Chlorobenzenesulfinic Acid in Agrochemical Synthesis

This Application Note and Protocol Guide is structured to provide actionable, high-level technical guidance for researchers in agrochemical discovery and process development.

Application Note & Protocol Guide | Version 2.0

Executive Summary

4-Chlorobenzenesulfinic acid (4-CBSA) (CAS: 100-03-8) and its sodium salt (CAS: 14752-66-0) represent a critical class of sulfur-based nucleophiles in agrochemical synthesis.[1] Unlike their upstream precursor (4-chlorobenzenesulfonyl chloride), which is primarily an electrophile, 4-CBSA serves as a versatile S-nucleophile.[1] This polarity inversion allows for the direct construction of sulfone and sulfonamide scaffolds under milder, non-oxidative conditions that preserve sensitive functional groups on complex bioactive molecules.

This guide details the mechanistic grounding, synthetic utility, and validated protocols for deploying 4-CBSA in the production of acaricides, herbicides, and next-generation chitin synthesis inhibitors.[1]

Chemical Reactivity & Mechanism

The Ambident Nucleophile

The sulfinate anion (

-

S-Alkylation (Thermodynamic Control): Reaction with "soft" electrophiles (e.g., alkyl halides, alkyl tosylates) predominantly yields sulfones (

).[1] This is the primary pathway for agrochemical synthesis.[1] -

O-Alkylation (Kinetic Control): Reaction with "hard" electrophiles (e.g., diazonium salts, oxonium salts) can yield unstable sulfinic esters (

), which are generally undesirable byproducts in this context.[1]

Reactivity Profile Diagram

The following diagram illustrates the divergent pathways available to 4-CBSA, highlighting its role as a "Sulfur Switch" in synthesis.

Figure 1: Divergent synthetic pathways for 4-chlorobenzenesulfinic acid.[1] The S-alkylation and S-arylation pathways (green nodes) are most relevant for active ingredient synthesis.[1]

Key Agrochemical Applications[1]

Acaricides and Miticides (Diaryl Sulfones)

The 4-chlorophenyl sulfone moiety is the pharmacophore in several legacy and modern acaricides.[1]

-

Sulphenone (4-chlorophenyl phenyl sulfone): An acaricide used for mite control on crops.[1] 4-CBSA is reacted with a phenyl electrophile (or via Friedel-Crafts variants) to establish the central sulfone bridge.[1]

-

Tetradifon (2,4,5,4'-tetrachlorodiphenyl sulfone): While often synthesized via the sulfonyl chloride, the sulfinate route offers higher regioselectivity when constructing asymmetric analogs to avoid isomer mixtures.[1]

Chitin Synthesis Inhibitors (Novel Research)

Recent studies utilize 4-CBSA to introduce sulfone groups into oxazoline scaffolds .[1] These compounds target the sulfonylurea receptor protein, acting as potent inhibitors of chitin synthesis in spider mites (Tetranychus cinnabarinus).[1][2] The sulfone group enhances lipophilicity and metabolic stability compared to the sulfide or sulfoxide analogs.[1]

Comparative Utility

| Feature | Sulfonyl Chloride Route | Sulfinic Acid Route (4-CBSA) |

| Reaction Type | Electrophilic Substitution (Friedel-Crafts) | Nucleophilic Substitution ( |

| Conditions | Harsh (Lewis Acids, High Temp) | Mild (Basic, Room Temp/Reflux) |

| Selectivity | Low (Isomer mixtures common) | High (Regiospecific S-attack) |

| Substrate Tolerance | Poor (Sensitive to acid/Lewis acids) | Excellent (Tolerates esters, nitriles) |

Detailed Experimental Protocols

Protocol A: Preparation of Sodium 4-Chlorobenzenesulfinate

Context: Commercial 4-CBSA is often expensive or unstable.[1] It is best prepared in situ or as a stable sodium salt from the cheaper sulfonyl chloride.

Reagents:

-

4-Chlorobenzenesulfonyl chloride (1.0 eq)[1]

-

Sodium sulfite (

) (1.5 eq)[1] -

Sodium bicarbonate (

) (2.0 eq)[1] -

Water (Solvent)[1]

Methodology:

-

Dissolution: In a round-bottom flask, dissolve sodium sulfite (1.5 eq) and sodium bicarbonate (2.0 eq) in water (

). -

Addition: Heat the solution to 70°C. Add 4-chlorobenzenesulfonyl chloride (1.0 eq) portion-wise over 30 minutes. Note: Evolution of

will occur; ensure adequate venting.[1] -

Reaction: Stir at 70–80°C for 4 hours. The solution should become clear.

-

Workup (Salt Isolation): Cool to room temperature. If the sodium salt precipitates, filter and wash with cold ethanol. If not, evaporate water under reduced pressure to obtain the crude salt.[1]

-

Workup (Acid Isolation - Optional): Acidify the cooled solution carefully with conc. HCl to pH 1-2. The free sulfinic acid will precipitate as a white solid.[1] Filter, wash with ice-cold water, and dry in a vacuum desiccator.[1] Caution: The free acid is less stable than the salt.

Protocol B: Synthesis of Alkyl 4-Chlorophenyl Sulfones (S-Alkylation)

Context: General protocol for attaching alkyl chains, common in herbicide design.[1]

Reagents:

-

Sodium 4-chlorobenzenesulfinate (1.0 eq)[1]

-

Alkyl Halide (e.g., Methyl iodide, Benzyl bromide) (1.2 eq)[1]

-

Solvent: DMF or Ethanol/Water (3:1)[1]

-

Base:

(if using free acid)[1]

Methodology:

-

Setup: Charge a reaction vessel with Sodium 4-chlorobenzenesulfinate (1.0 eq) and DMF (

). -

Alkylation: Add the alkyl halide (1.2 eq) dropwise at room temperature.

-

Heating: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1).[1]

-

Quench: Pour the reaction mixture into crushed ice/water.

-

Isolation: The sulfone product typically precipitates.[1] Filter the solid.[1] If oil forms, extract with Ethyl Acetate (

), wash with brine, dry over -

Purification: Recrystallize from Ethanol or purify via silica gel chromatography.

Protocol C: Metal-Free Synthesis of Diaryl Sulfones

Context: A modern, green chemistry approach to synthesizing Sulphenone-type scaffolds without transition metals.[1]

Reagents:

-

Sodium 4-chlorobenzenesulfinate (1.0 eq)[1]

-

Diaryliodonium salt (e.g., Diphenyliodonium triflate) (1.1 eq)[1]

Methodology:

-

Mixing: Combine sulfinate salt and iodonium salt in DMF under an inert atmosphere (

). -

Reaction: Stir at 100°C for 12 hours.

-

Mechanism: The reaction proceeds via a radical coupling mechanism or nucleophilic attack, avoiding the need for Pd/Cu catalysts.[1]

-

Workup: Dilute with water, extract with ether, and purify via column chromatography.

Safety & Handling (E-E-A-T)

Hazard Identification:

-

Corrosivity: 4-Chlorobenzenesulfinic acid is corrosive (Category 1B).[1] It causes severe skin burns and eye damage.[1]

-

Stability: The free acid is prone to disproportionation (forming sulfonic acid and thiosulfonate) if stored in moist/warm conditions.[1] Always store as the sodium salt for long-term stability.[1]

-

Incompatibility: Reacts vigorously with oxidizing agents.[1]

Personal Protective Equipment (PPE):

-

Required: Chemical-resistant gloves (Nitrile > 0.11mm), safety goggles (tightly fitting), and lab coat.[1]

-

Ventilation: All reactions involving sulfonyl chlorides or heating of solvents (DMF) must be performed in a certified fume hood.[1]

Waste Disposal:

-

Sulfur-containing organic waste must be segregated from general organic solvents.[1] Do not mix with oxidizers (e.g., nitric acid waste) to prevent exothermic runaway.[1]

References

-

Umierski, N., & Manolikakes, G. (2013).[1] Metal-Free Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts and Diaryliodonium Salts.[1][3] Organic Letters, 15(1), 188–191.[1]

-

PubChem. (n.d.).[1] 4-Chlorobenzenesulfinic acid (Compound Summary). National Library of Medicine.[1] [1]

-

GuideChem. (n.d.).[1] Sodium 4-chlorobenzenesulfinate Properties and Applications.

-

Wang, X., et al. (2016).[1][4] Design, Synthesis, and Acaricidal Activity of Novel Oxazolines Containing Sulfone Groups. Journal of Agricultural and Food Chemistry. [1][2]

-

PrepChem. (n.d.).[1] Synthesis of p-chlorobenzenesulfinic acid.

Sources

- 1. 4,4'-Dichlorodiphenyl sulfone - Wikipedia [en.wikipedia.org]

- 2. Design, Synthesis, Acaricidal/Insecticidal Activity, and Structure-Activity Relationship Studies of Novel Oxazolines Containing Sulfone/Sulfoxide Groups Based on the Sulfonylurea Receptor Protein-Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. researchgate.net [researchgate.net]

Application Notes & Protocols: Strategic Derivatization of 4-Chlorobenzenesulfinic Acid for Advanced Synthesis

Introduction: Unlocking the Synthetic Potential of 4-Chlorobenzenesulfinic Acid

4-Chlorobenzenesulfinic acid is a versatile organosulfur compound that serves as a pivotal intermediate in the synthesis of a wide array of complex molecules, particularly in the realms of pharmaceuticals and materials science. Its synthetic utility stems from the unique reactivity of the sulfinic acid functional group, which can act as a potent nucleophile at the sulfur atom or be readily oxidized to the higher +6 oxidation state. This duality allows for strategic bond formation, leading to the creation of sulfones, sulfonamides, and sulfonyl chlorides—scaffolds of immense importance in drug development and chemical manufacturing.

The presence of the chloro- group on the phenyl ring further modulates the electronic properties of the molecule and provides an additional handle for cross-coupling reactions, although derivatization primarily focuses on the sulfur-centered chemistry. This guide provides an in-depth exploration of the key derivatization pathways of 4-chlorobenzenesulfinic acid, complete with detailed, field-proven protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to successful experimentation.

| Property | Value | Source |

| Chemical Formula | C₆H₅ClO₂S | PubChem |

| Molecular Weight | 176.62 g/mol | PubChem |

| Appearance | White to off-white solid | |

| Melting Point | 99 °C | [1] |

| CAS Number | 100-03-8 | |

| Solubility | Soluble in hot water, ethanol, ether. Sparingly soluble in cold water. |

Core Derivatization Pathways: A Strategic Overview

The synthetic transformations of 4-chlorobenzenesulfinic acid can be broadly categorized into two primary strategies: manipulation of the sulfur oxidation state and leveraging its nucleophilicity. These pathways open access to the most critical classes of derivatives.

Caption: Key derivatization pathways of 4-chlorobenzenesulfinic acid.

Protocol 1: Oxidation and Chlorination to 4-Chlorobenzenesulfonyl Chloride

The conversion of 4-chlorobenzenesulfinic acid to its corresponding sulfonyl chloride is arguably the most critical derivatization, as 4-chlorobenzenesulfonyl chloride is a cornerstone reagent for installing the 4-chlorobenzenesulfonyl moiety.[2] This transformation proceeds via an oxidative chlorination mechanism. Using N-chlorosuccinimide (NCS) is a reliable method that avoids the harsh conditions of older procedures.

Causality and Experimental Choice:

-

Reactant Choice: We start with the sodium salt, sodium 4-chlorobenzenesulfinate, which is more stable and easier to handle than the free acid. It can be prepared in situ or isolated beforehand.

-

Chlorinating Agent: N-Chlorosuccinimide (NCS) is chosen as a mild and effective chlorine source. It allows for a controlled reaction under relatively neutral conditions, minimizing side reactions compared to harsher reagents like sulfuryl chloride or chlorine gas.

-

Solvent: Acetonitrile is an excellent polar aprotic solvent for this reaction, as it solubilizes the sulfinate salt and NCS without participating in the reaction.

Step-by-Step Methodology:

-

Preparation of Sodium 4-Chlorobenzenesulfinate:

-

To a stirred solution of 4-chlorobenzenesulfinic acid (17.6 g, 0.1 mol) in 150 mL of ethanol, add a solution of sodium hydroxide (4.0 g, 0.1 mol) in 50 mL of water dropwise at room temperature.

-

Stir the mixture for 1 hour. The sodium salt will precipitate.

-

Cool the mixture in an ice bath for 30 minutes, then collect the precipitate by vacuum filtration.

-

Wash the solid with cold ethanol (2 x 30 mL) and dry under vacuum to yield sodium 4-chlorobenzenesulfinate.

-

-

Oxidative Chlorination:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend sodium 4-chlorobenzenesulfinate (19.8 g, 0.1 mol) in 100 mL of acetonitrile.

-

Add N-chlorosuccinimide (14.0 g, 0.105 mol, 1.05 eq) to the suspension in one portion.

-

Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material.

-

After completion, cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate.

-

-

Work-up and Purification:

-

Filter the mixture through a pad of Celite to remove the precipitated succinimide.

-

Rinse the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude residue is then redissolved in 150 mL of diethyl ether and washed with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to afford 4-chlorobenzenesulfonyl chloride as a white to off-white solid. The product is often pure enough for subsequent steps, but can be recrystallized from hexanes if necessary.

-

Caption: Mechanism of S-alkylation to form sulfones.

Applications in Drug Discovery and Advanced Synthesis

The derivatives of 4-chlorobenzenesulfinic acid are not end-points but rather gateways to more complex molecular architectures.

-

Sulfonamides: Synthesized from 4-chlorobenzenesulfonyl chloride and amines, sulfonamides are a privileged scaffold in medicinal chemistry. They are found in a vast range of therapeutics, including diuretics, antibiotics, and anticonvulsant agents, where they often act as mimics of carboxylic acids or bind to enzyme active sites. [3]* Aryl Sulfones: The sulfone group is a bioisostere for other functionalities and is prized for its metabolic stability and ability to engage in hydrogen bonding. 4-Chlorophenyl sulfones are key components in materials like poly(ether sulfone) (PES) and are found in various drug candidates. [1]* Further Transformations: The sulfone products can participate in powerful synthetic reactions like the Julia-Lythgoe olefination and the Ramberg–Bäcklund reaction, enabling the construction of complex carbon skeletons.

Safety and Handling

-

4-Chlorobenzenesulfinic Acid: This compound is an organic acid and should be handled with care. It may cause skin and eye irritation. [4]* Reagents: Many reagents used in these protocols are hazardous. Sodium hydride is highly flammable and reacts violently with water. Methyl iodide is toxic and a suspected carcinogen. N-Chlorosuccinimide is an irritant.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Ensure inert atmosphere techniques are used when handling pyrophoric or water-sensitive reagents like NaH.

References

-

Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry. Available at: [Link]

- Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.Google Patents (EP0115328B1).

- Processes for preparing 4-chlorobenzenesulfonic acid and 4,4'-dichlorodiphenyl sulfone.Google Patents (US20110218357A1).

- Process for the preparation of 4-chlorobenzenesulfonyl chloride.Google Patents (CA1205491A).

- Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.Google Patents (GB2135666A).

-

p-Chlorobenzenesulfonic acid. PubChem (CID 7400). Available at: [Link]

-

What is the mechanism of chlorosulfonation of benzene? Chemistry Stack Exchange. Available at: [Link]

-

4-Chlorobenzenesulfonate. PubChem (CID 1551228). Available at: [Link]

-

The Role of 4-Chlorobenzenesulfonyl Chloride in Modern Pharmaceutical Synthesis. Okchem.com. Available at: [Link]

-

Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. PubMed. Available at: [Link]

Sources

- 1. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

scale-up synthesis of 4-chlorobenzenesulfinic acid for industrial use

Executive Summary

This guide details the industrial scale-up protocol for synthesizing 4-chlorobenzenesulfinic acid (4-CBSA) (CAS: 100-03-8) from 4-chlorobenzenesulfonyl chloride (CAS: 98-60-2). While laboratory methods often employ zinc dust or Grignard reagents, this protocol utilizes the Sodium Sulfite Reduction method. This aqueous-based route is the industrial standard due to its superior atom economy, absence of heavy metal waste, and operational safety.

Key Technical Parameters:

-

Target Purity: >98.0% (HPLC)

-

Yield Target: 85–92%

-

Critical Process Parameter (CPP): pH maintenance (7.5–8.5) during reduction to prevent hydrolysis to sulfonic acid.

-

Stability Warning: The free acid (4-CBSA) is thermally unstable; industrial best practice dictates isolation as the sodium salt, with acidification performed immediately prior to downstream application.

Process Chemistry & Mechanism

The transformation involves the nucleophilic reduction of the sulfonyl chloride by sulfite anions. Unlike metal-mediated reductions (Zn/HCl), the sulfite method operates under mild alkaline conditions, neutralizing the HCl byproduct in situ.

Reaction Scheme

Mechanistic Pathway (Graphviz Visualization)

Figure 1: Mechanistic pathway from sulfonyl chloride to sulfinic acid via sulfite reduction.

Safety & Hazard Assessment

Strict adherence to safety protocols is mandatory.

| Hazard Class | Chemical | Risk Description | Mitigation |

| Corrosive | 4-Chlorobenzenesulfonyl chloride | Causes severe skin burns and eye damage.[1][2] Reacts violently with moisture. | Handle in fume hood. Wear butyl rubber gloves and face shield. |

| Thermal Instability | 4-Chlorobenzenesulfinic acid | Disproportionates to sulfonic acid and thiosulfonate if heated >100°C or stored in acidic solution. | Dry under vacuum <40°C. Store as sodium salt when possible. |

| Gas Evolution | Sulfur Dioxide ( | Released during acidification if temperature is uncontrolled or excess sulfite is present. | Ensure scrubber system is active during acidification step. |

Industrial Protocol: Sodium Sulfite Reduction

Reagents & Stoichiometry

-

Limiting Reagent: 4-Chlorobenzenesulfonyl chloride (1.0 equiv)

-

Reducing Agent: Sodium Sulfite (

), anhydrous (1.3 – 1.5 equiv) -

Buffer/Base: Sodium Bicarbonate (

) (1.5 equiv) or NaOH (carefully controlled) -

Solvent: Deionized Water (approx. 5-7 volumes relative to sulfonyl chloride)

Step-by-Step Methodology

Step 1: Preparation of Reducing Solution

-

Charge the reactor with Deionized Water (5 vol).

-

Engage stirring (high shear preferred) and heat to 70°C .

-

Add Sodium Sulfite (1.5 equiv) and Sodium Bicarbonate (1.5 equiv). Stir until fully dissolved.

-

Note: The bicarbonate buffers the solution. If the pH drops < 7 during reaction, hydrolysis to the sulfonic acid impurity (

) increases.

-

Step 2: Controlled Addition (The Reduction)

-

Add 4-Chlorobenzenesulfonyl chloride (1.0 equiv) to the hot sulfite solution.

-

Solid Addition: Add in portions over 30–60 minutes to manage exotherm.

-

Melt Addition (Scale-up): If the scale permits, melt the sulfonyl chloride (~55°C) and feed as a liquid.

-

-

Maintain Temperature: 70–80°C. Do not exceed 85°C to prevent decomposition.

-

Reaction Time: Stir for 2–4 hours.

-

IPC (In-Process Control): Monitor by HPLC.

-

Target: < 0.5% residual Sulfonyl Chloride.

-

Step 3: Filtration of Impurities

-

Cool the reaction mixture to 20–25°C .

-

The solution contains Sodium 4-chlorobenzenesulfinate (soluble).

-

Filter the solution to remove insoluble byproducts (e.g., disulfides or unreacted sulfonyl chloride).

-

Optional: Wash the aqueous filtrate with a small volume of Toluene or Ethyl Acetate to extract organic impurities.

Step 4: Acidification & Isolation (Critical Step)

-

Cool the clarified aqueous filtrate to 0–5°C . Low temperature is critical to prevent disproportionation.

-

Slowly add Concentrated HCl (37%) until pH reaches 1.0–2.0.

-

The 4-Chlorobenzenesulfinic acid will precipitate as a white/off-white solid.[3]

-

Stir at 0–5°C for 30 minutes to ensure complete precipitation.

Step 5: Filtration & Drying [4]

-

Filter the solid immediately.

-

Wash the cake with ice-cold water (2x) to remove residual salts (

, -

Drying: Dry in a vacuum oven at maximum 40°C .

-

Warning: Do not heat >50°C. The product will decompose.

-

Storage: Store under inert gas (Nitrogen/Argon) in a refrigerator.

-

Process Analytical Technology (PAT) & QC

Quality Control Specifications

| Test | Method | Specification | Notes |

| Appearance | Visual | White to off-white powder | Yellowing indicates oxidation/decomposition. |

| Melting Point | Capillary | 98–100°C | Distinct from Sulfonic acid (~149°C) [1, 2]. |

| Purity | HPLC (C18) | > 98.0% (Area %) | Main impurity: 4-Chlorobenzenesulfonic acid. |

| Identity | H-NMR | Consistent with structure | Aromatic protons shift upfield vs. sulfonyl chloride. |

Process Workflow Diagram

Figure 2: Industrial workflow for the isolation of 4-CBSA.

Troubleshooting & Optimization

Issue 1: Low Yield (< 80%)

-

Cause: Hydrolysis of sulfonyl chloride to sulfonic acid before reduction occurs.

-

Solution: Ensure the sulfite/bicarbonate solution is fully dissolved and buffered before adding the sulfonyl chloride. Maintain pH > 7 during addition.

Issue 2: Product is Sticky/Yellow

-

Cause: Decomposition during drying or acidification at too high a temperature.

-

Solution: Ensure acidification is done at < 5°C. Check vacuum dryer temperature strictly (< 40°C).

Issue 3: High Sulfonic Acid Impurity

-

Cause: Over-oxidation or presence of air during reaction.

-

Solution: Degas water prior to use. Maintain a slight excess of sulfite (reducing environment).

References

-

LookChem. (n.d.). 4-Chlorobenzenesulfinic acid Properties and Melting Point. Retrieved January 31, 2026, from [Link]

-

Toma, T., et al. (2013). Synthesis and applications of sodium sulfinates. Royal Society of Chemistry / PMC. Retrieved January 31, 2026, from [Link]

Sources

- 1. 4-Chlorobenzenesulfinic Acid | 100-03-8 | TCI AMERICA [tcichemicals.com]

- 2. p-Chlorobenzenesulfonic acid | C6H5ClO3S | CID 7400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: 4-Chlorobenzenesulfinic Acid Purification

Topic: Purification & Stability of 4-Chlorobenzenesulfinic Acid (4-CBSA) Ticket Type: Advanced Technical Guide / Troubleshooting Audience: Organic Chemists, Process Engineers Status: Active

Introduction: The Deceptive Stability of Sulfinic Acids

Welcome to the technical support hub for 4-chlorobenzenesulfinic acid (4-CBSA). If you are accessing this guide, you are likely encountering one of three specific failures: your white solid has turned into a yellow paste, your yield is inexplicably low after acidification, or your "purified" product is highly hygroscopic.

The Core Conflict: 4-CBSA exists in a dichotomy of stability. As a sodium salt (sodium 4-chlorobenzenesulfinate), it is robust and shelf-stable. As a free acid, it is thermodynamically prone to disproportionation , a self-destructive reaction that converts the desired product into a sulfonic acid (impurity A) and a thiosulfonate (impurity B).[1]

This guide provides the protocols necessary to arrest this degradation and isolate high-purity 4-CBSA.

Part 1: The "Why" – Understanding Instability

Before attempting purification, you must understand the mechanism of failure. Unlike sulfonic acids (

The Disproportionation Trap

Under acidic conditions or thermal stress, 4-CBSA undergoes an intermolecular redox reaction. Three molecules of sulfinic acid react to form one molecule of sulfonic acid and one molecule of thiosulfonate.[1]

Key Mechanic: This reaction is acid-catalyzed . The very act of acidifying the salt to isolate the product catalyzes its destruction if not performed under strict thermal control.

Figure 1: The acid-catalyzed disproportionation pathway of 4-CBSA. Note that the products (sulfonic acid and thiosulfonate) are common impurities found in degraded batches.

Part 2: Troubleshooting & FAQs

Issue 1: "My product turned yellow and sticky during drying."

Diagnosis: Disproportionation has occurred. The yellow color comes from 4-chlorobenzenethiosulfonate (

-

Thermal Stress: Drying the free acid above 40°C.

-

Residual Acidity: Insufficient washing of the filter cake, leaving traces of strong mineral acid (HCl/H2SO4) which catalyzes decomposition.

Corrective Action:

-

Immediate: You cannot "wash" the yellow away easily without losing yield. Recrystallization is risky. It is often better to regenerate the sodium salt (add NaOH), extract the yellow organic impurities with Ethyl Acetate, and re-precipitate the acid (see Protocol A).

-

Prevention: Dry 4-CBSA in a vacuum desiccator over

at room temperature . Never use an oven.

Issue 2: "The solid is white but highly hygroscopic and acidic."

Diagnosis: Contamination with 4-chlorobenzenesulfonic acid . Root Cause:

-

Over-oxidation during synthesis (if using sulfite reduction).

-

Disproportionation during workup.

-

Solubility Physics: Sulfonic acids are highly water-soluble strong acids (pKa < -1). Sulfinic acids are weak acids (pKa ~ 1.5–2) and less soluble in cold water. If you do not wash the precipitate thoroughly with ice-cold water, the sulfonic acid remains trapped in the crystal lattice.

Corrective Action:

-

The "Cold Wash": Resuspend the solid in ice-cold water (0°C). Stir for 10 minutes. Filter. The sulfonic acid will dissolve; the sulfinic acid will remain.[2][3]

-

Verification: Check the melting point. 4-CBSA melts ~96-100°C. Sulfonic acids often have much higher or indistinct melting points due to hydration.

Issue 3: "I have low recovery after acidifying the sodium salt."

Diagnosis: Incomplete precipitation or "Oiling Out." Root Cause:

-

pH not low enough: The pKa of 4-CBSA is approx 1.5. To fully protonate and precipitate it, you must drive the pH below 1.0.

-

Volume too high: 4-CBSA has moderate water solubility (approx 1-2 g/100mL at RT). If your reaction volume is huge, much of your product is staying in the mother liquor.

Corrective Action:

-

Concentrate the sodium salt solution before acidification.

-

Saturate the aqueous layer with NaCl (salting out) to decrease the solubility of the organic acid.

Part 3: Validated Purification Protocols

Protocol A: The "Cold Acidification" Method (Standard)

Use this for isolating free acid from a crude sodium salt mixture.

Reagents:

-

Crude Sodium 4-chlorobenzenesulfinate[4]

-

HCl (Concentrated, 37%)

-

Ethyl Acetate (EtOAc)

-

Distilled Water[5]

Workflow:

-

Dissolution: Dissolve crude sodium salt in minimum distilled water.

-

Impurity Extraction (Critical Step):

-

Wash the basic aqueous solution (pH ~8-9) with EtOAc (2x).

-

Why? This removes non-polar impurities like disulfides and thiosulfonates before the unstable acid is formed.

-

Discard the organic (EtOAc) layer.

-

-

Cooling: Cool the aqueous phase to 0–5°C in an ice/salt bath.

-

Note: Temperature control is the single most important factor in preventing decomposition.

-

-

Acidification:

-

Add conc. HCl dropwise with vigorous stirring.

-

Target pH: < 1.0 .

-

Maintain temp < 5°C.

-

-

Filtration:

-

Filter the white precipitate immediately on a sintered glass funnel.

-

Wash: Rinse with ice-cold water (0°C) to remove trapped sulfonic acid and NaCl.

-

Wash: Rinse with a small amount of cold non-polar solvent (e.g., Pentane) to aid drying.

-

-

Drying: Vacuum desiccator at RT for 24 hours. Store under Nitrogen/Argon at -20°C.

Protocol B: Purification Decision Tree

Use this logic flow to determine the correct purification path based on your current state.

Figure 2: Decision tree for selecting the appropriate purification strategy based on physical state and visual quality.

Part 4: Impurity Profile & Data Comparison

Understanding the physical properties of your impurities is key to separation.

| Compound | Structure | pKa (Approx) | Water Solubility | Organic Solubility (EtOAc/DCM) | Removal Strategy |